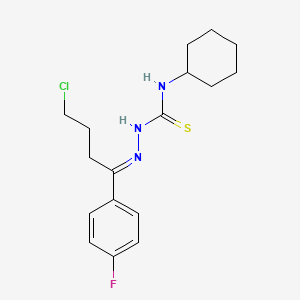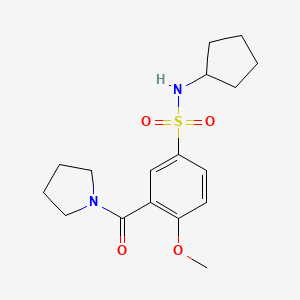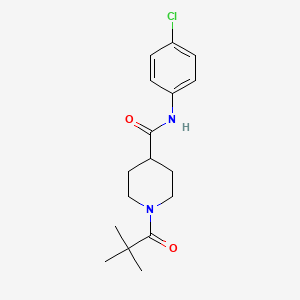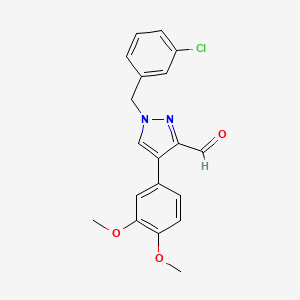
4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone
Descripción general
Descripción
4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone, also known as CFTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFTSC is a thiosemicarbazone derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone is not yet fully understood. However, it has been proposed that the compound may exert its cytotoxic effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone may induce apoptosis in cancer cells by activating the caspase pathway, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. In addition to its cytotoxic and apoptotic effects on cancer cells, 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone has been found to inhibit the growth of bacteria and fungi. The compound has also been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone in lab experiments is its high potency and selectivity against cancer cells. Additionally, the compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of using 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone. One area of interest is the development of new cancer therapies based on the compound. Researchers may also investigate the mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone in greater detail to gain a better understanding of its cytotoxic and apoptotic effects. Additionally, studies may be conducted to investigate the potential use of 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone in the treatment of other diseases, such as inflammatory disorders. Finally, researchers may explore methods for improving the solubility and bioavailability of 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone to enhance its pharmacological properties.
Aplicaciones Científicas De Investigación
4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone has been shown to have potential applications in medical research, particularly in the field of cancer treatment. The compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancer cells. Additionally, 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-chloro-1-(4-fluorophenyl)-1-butanone N-cyclohexylthiosemicarbazone may be a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-[(E)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3S/c18-12-4-7-16(13-8-10-14(19)11-9-13)21-22-17(23)20-15-5-2-1-3-6-15/h8-11,15H,1-7,12H2,(H2,20,22,23)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSDJPRSPHFCW-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=C(CCCCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N/N=C(\CCCCl)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-chloro-1-(4-fluorophenyl)butylidene]-N-cyclohexylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B4736474.png)

![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4736488.png)

amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4736519.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)
![4-{1-cyano-2-[5-nitro-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B4736562.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4736573.png)

![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)